molecular formula C5H8N2S B076118 1-ethyl-1H-imidazole-2-thiol CAS No. 10583-83-2

1-ethyl-1H-imidazole-2-thiol

Cat. No. B076118
CAS RN: 10583-83-2
M. Wt: 128.2 g/mol
InChI Key: MDMNGFFWUZNOSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including those related to 1-ethyl-1H-imidazole-2-thiol, often involves copper-catalyzed reactions that utilize ethyl tertiary amines as carbon sources under aerobic oxidative conditions (Rao, Mai, & Song, 2017). Another approach includes copper(II)-mediated aerobic synthesis, emphasizing the role of copper as a catalyst in facilitating the formation of imidazole frameworks through aminomethylation and cycloisomerization of alkynes (Rassokhina et al., 2015).

Molecular Structure Analysis

The molecular structure of 1-ethyl-1H-imidazole-2-thiol and its derivatives is characterized by the presence of an imidazole ring, a five-membered heterocycle containing nitrogen atoms. The ethyl group and thiol functionality introduce steric and electronic effects that influence the compound's reactivity and interactions. Detailed structural analyses often utilize NMR, IR, and MS techniques to elucidate the compound's framework and substitution patterns.

Chemical Reactions and Properties

Imidazole derivatives, including 1-ethyl-1H-imidazole-2-thiol, participate in various chemical reactions, such as thiolation, cycloisomerization, and C-N and C-S bond formation, under different catalytic conditions. For instance, iodine-catalyzed regioselective thiolation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as thiol surrogates demonstrates the compound's ability to undergo functionalization via C(sp2)-H bond activation (2015). Additionally, the use of flavin-iodine-coupled organocatalysis for the synthesis of 3-thioimidazo[1,2-a]pyridines highlights innovative methods for constructing C-N and C-S bonds aerobically (Okai et al., 2020).

Scientific Research Applications

Corrosion Inhibition

One notable application of derivatives similar to 1-ethyl-1H-imidazole-2-thiol is in the field of corrosion inhibition. Research has shown that compounds like 5-((2-ethyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol (EBIMOT) can significantly inhibit the corrosion of mild steel in acidic environments. These inhibitors work by forming a protective layer on the metal surface, which can be explained by physicochemical and theoretical studies, including gravimetric, electrochemical, and SEM analyses, as well as thermodynamic and kinetic parameters. The adsorption of these inhibitors on the metal surface follows Langmuir adsorption isotherm, suggesting a mixed type of physisorption and chemisorption mechanism (Ammal, Prajila, & Joseph, 2018).

Synthetic Applications

In organic synthesis, 1-ethyl-1H-imidazole-2-thiol and its derivatives have been used to develop efficient synthetic approaches towards novel heterocyclic systems. For instance, reactions involving compounds like 1-methyl-1H-imidazol-2-thiol have led to the formation of diverse potentially biologically active heterocyclic systems. These reactions often involve C–S and C–N bond formation, accompanied by rearrangements of starting heterocycles, showcasing the versatility of these compounds in facilitating complex synthetic transformations (Amosova et al., 2018).

Polymer Science

Imidazole derivatives also find applications in polymer science, particularly as catalysts or components in thermosetting resins. For example, imidazole-based compounds have been used as nucleophilic initiators in thiol-Michael addition reactions, leading to the development of thermal latent curing agents. These agents demonstrate significant latency and curing efficiency for thiol-vinyl sulfone systems, enabling controlled polymerization processes at elevated temperatures. This application underlines the potential of imidazole derivatives in advancing polymer chemistry and materials engineering (Gajeles & Lee, 2019).

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . Therefore, future research may focus on developing novel synthesis methods for 1-ethyl-1H-imidazole-2-thiol and similar compounds.

properties

IUPAC Name

3-ethyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-2-7-4-3-6-5(7)8/h3-4H,2H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMNGFFWUZNOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500608
Record name 1-Ethyl-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-imidazole-2-thiol

CAS RN

10583-83-2
Record name 1-Ethyl-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10583-83-2
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